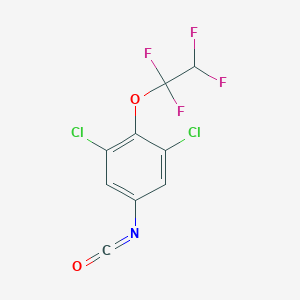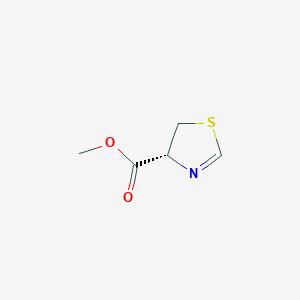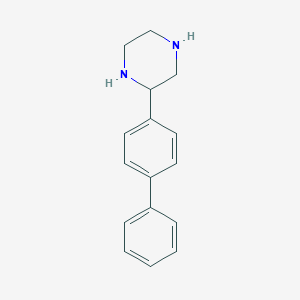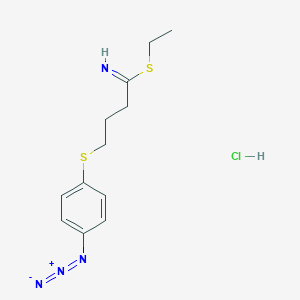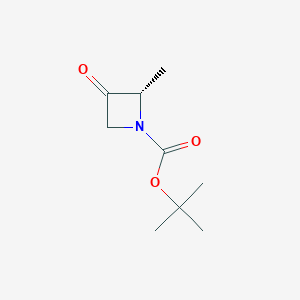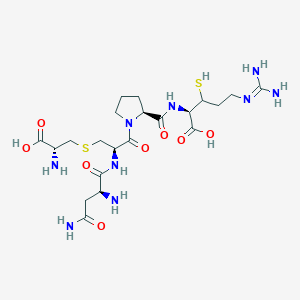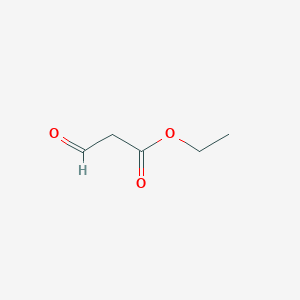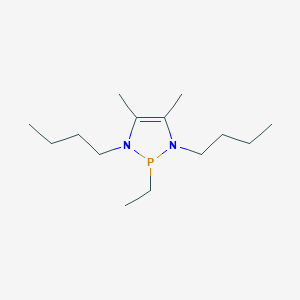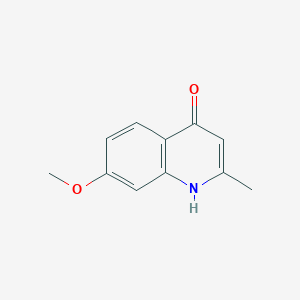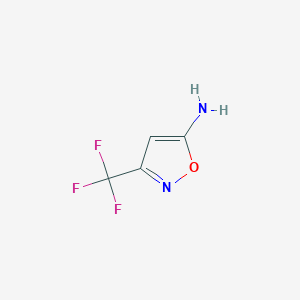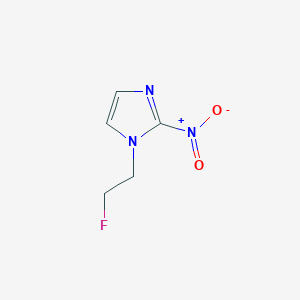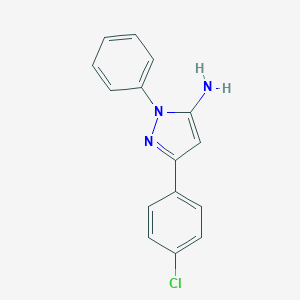![molecular formula C31H47NO9 B010319 2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one CAS No. 108073-65-0](/img/structure/B10319.png)
2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, likely involved in specific biochemical or pharmaceutical applications. The detailed analysis of such compounds involves multiple scientific techniques and methodologies, aiming to understand its synthesis, structure, reactivity, and properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including asymmetric synthesis and stereocontrolled processes. For instance, studies on similar compounds have utilized asymmetric Michael addition and stereoselective alkylation to achieve desired configurations and functionalizations (Fleck et al., 2003).
Molecular Structure Analysis
Determining the molecular structure of complex organic compounds is crucial for understanding their chemical behavior and potential applications. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often employed. For example, X-ray diffraction data and spectroscopic techniques have been used to elucidate the structures of compounds with intricate molecular frameworks (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of complex molecules are studied through various organic reactions and mechanistic explorations. This includes investigating nucleophilic substitution reactions, ring closure reactions, and the effects of different substituents on the molecule's reactivity and stability. Research on similar molecules has highlighted the importance of functional group transformations in achieving desired chemical characteristics (Uršič et al., 2010).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystalline structure, are essential for their practical application and formulation. These properties are typically assessed using a combination of experimental techniques and theoretical calculations (Moustafa & Girgis, 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for understanding the behavior of organic compounds. Investigations into the reactivity descriptors, hyper conjugative interactions, and thermodynamic stability provide insights into the chemical nature and potential reactivity patterns of complex molecules (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Stereocontrol in Organic Synthesis
The chemical compound has been explored in the context of stereocontrol in organic synthesis. In a study by Fleming and Lawrence (1998), the conjugate addition of specific cuprates to similar compounds demonstrated high levels of open-chain stereocontrol. This process is crucial for synthesizing complex molecules with precise stereochemistry, an essential aspect in pharmaceuticals and materials science (Fleming & Lawrence, 1998).
Solubility in Ethanol-Water Solutions
Gong, Wang, Zhang, and Qu (2012) studied the solubility of various saccharides, including compounds structurally similar to the one , in ethanol-water mixtures. Understanding the solubility behavior of such compounds is fundamental for their application in different industrial and pharmaceutical processes (Gong et al., 2012).
Synthesis of New Sugar Imines
The synthesis of new molecules based on sugar structures, including compounds similar to the one being discussed, was examined by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020). These synthesized molecules are important for developing novel materials and pharmaceutical compounds (Mohammed et al., 2020).
Safety And Hazards
- Toxicity : Assessments of acute and chronic toxicity are essential.
- Metabolism : Investigate its metabolic fate in vivo.
- Environmental Impact : Consider its environmental persistence and potential harm.
Zukünftige Richtungen
- Biological Activity : Explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
- Derivatives : Synthesize analogs to optimize properties.
- Clinical Trials : Evaluate its safety and efficacy in preclinical and clinical studies.
Eigenschaften
CAS-Nummer |
108073-65-0 |
|---|---|
Produktname |
2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
Molekularformel |
C31H47NO9 |
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO9/c1-9-21(3)31(30(6,37)28(35)29(5,36)24(19-33)41-31)40-18-14-12-10-11-13-15-20(2)16-17-23-22(4)25(34)26(38-7)27(32-23)39-8/h9-13,16,24,28,33,35-37H,14-15,17-19H2,1-8H3,(H,32,34)/b12-10+,13-11+,20-16+,21-9+/t24-,28+,29-,30-,31-/m1/s1 |
InChI-Schlüssel |
MCBNRDVDSRLJAF-ZFQBWYSASA-N |
Isomerische SMILES |
C/C=C(\C)/[C@@]1([C@]([C@H]([C@]([C@H](O1)CO)(C)O)O)(C)O)OCC/C=C/C=C/C/C(=C/CC2=C(C(=O)C(=C(N2)OC)OC)C)/C |
SMILES |
CC=C(C)C1(C(C(C(C(O1)CO)(C)O)O)(C)O)OCCC=CC=CCC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C |
Kanonische SMILES |
CC=C(C)C1(C(C(C(C(O1)CO)(C)O)O)(C)O)OCCC=CC=CCC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



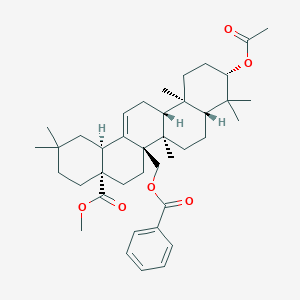
![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
